Lipophilicity Reduction vs. Phenethyl Analog
The target compound demonstrates significantly lower calculated lipophilicity compared to its closest commercially available comparator, N1-cyclohexyl-N2-(4-(dimethylamino)phenethyl)oxalamide (CAS 954011-06-4). The furan-containing target compound has an XLogP3-AA of 1.7, whereas the phenethyl analog has an XLogP3-AA of 3.1, a difference of Δ1.4 log units [1][2]. This quantitative shift moves the compound from a moderately lipophilic range into the optimal CNS drug-like space (typically XLogP 1–3), potentially improving aqueous solubility and reducing non-specific protein binding relative to the phenethyl comparator.
| Evidence Dimension | Calculated partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | N1-cyclohexyl-N2-(4-(dimethylamino)phenethyl)oxalamide (CAS 954011-06-4): XLogP3-AA = 3.1 |
| Quantified Difference | Δ = -1.4 log units (target is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm as implemented in PubChem 2021.05.07 release |
Why This Matters
Lower lipophilicity is correlated with improved metabolic stability and reduced promiscuous off-target binding, making this compound a more attractive starting point for CNS or systemic drug discovery programs where ADME optimization is critical.
- [1] PubChem. Compound Summary for CID 18589101, N1-cyclohexyl-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide. National Center for Biotechnology Information (2026). View Source
- [2] PubChem. Compound Summary for CID 16891480, N1-cyclohexyl-N2-(4-(dimethylamino)phenethyl)oxalamide. National Center for Biotechnology Information (2026). View Source
